molecular formula C8H9F2NO2 B13617304 2-(1-Amino-2-hydroxyethyl)-4,6-difluorophenol

2-(1-Amino-2-hydroxyethyl)-4,6-difluorophenol

Katalognummer: B13617304
Molekulargewicht: 189.16 g/mol
InChI-Schlüssel: NSKPQRXMWXSBBM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1-Amino-2-hydroxyethyl)-4,6-difluorophenol is a chemical compound characterized by the presence of an amino group, a hydroxyl group, and two fluorine atoms attached to a phenol ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-2-hydroxyethyl)-4,6-difluorophenol typically involves the reaction of 4,6-difluorophenol with an appropriate amino alcohol under controlled conditions. One common method involves the use of 4,6-difluorophenol as the starting material, which is then reacted with 2-aminoethanol in the presence of a suitable catalyst and solvent. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving the use of industrial-grade solvents and catalysts. The reaction conditions, such as temperature, pressure, and reaction time, would be carefully controlled to maximize efficiency and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-Amino-2-hydroxyethyl)-4,6-difluorophenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while substitution of the fluorine atoms can result in a variety of functionalized phenol derivatives .

Wissenschaftliche Forschungsanwendungen

2-(1-Amino-2-hydroxyethyl)-4,6-difluorophenol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(1-Amino-2-hydroxyethyl)-4,6-difluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with target molecules, while the fluorine atoms can enhance the compound’s binding affinity and stability. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The presence of two fluorine atoms in 2-(1-Amino-2-hydroxyethyl)-4,6-difluorophenol distinguishes it from similar compounds. The fluorine atoms can significantly influence the compound’s chemical reactivity, binding affinity, and stability, making it a unique and valuable compound for various applications .

Eigenschaften

Molekularformel

C8H9F2NO2

Molekulargewicht

189.16 g/mol

IUPAC-Name

2-(1-amino-2-hydroxyethyl)-4,6-difluorophenol

InChI

InChI=1S/C8H9F2NO2/c9-4-1-5(7(11)3-12)8(13)6(10)2-4/h1-2,7,12-13H,3,11H2

InChI-Schlüssel

NSKPQRXMWXSBBM-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1C(CO)N)O)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.